molecular formula C11H7BrN2 B1490053 7-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-59-9

7-bromo-5H-pyrido[4,3-b]indole

Cat. No.: B1490053
CAS No.: 1015460-59-9
M. Wt: 247.09 g/mol
InChI Key: JYFKMOCKASWCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound can be achieved through a Suzuki reaction involving 3-bromo-4-nitropyridine and 4-bromophenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[4,3-b]indole core with a bromine atom attached at the 7th position .


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³, a boiling point of 443.6±25.0 °C at 760 mmHg, and a flash point of 222.1±23.2 °C . It has a molar refractivity of 62.2±0.3 cm³ and a molar volume of 145.4±3.0 cm³ .

Scientific Research Applications

Antitumor Properties

7-Bromo-5H-pyrido[4,3-b]indole derivatives, including gamma-carbolines and benzo[e]pyrido[4,3-b]indoles, have been investigated for their antitumor properties. Research has demonstrated that specific derivatives, such as 1-[(dimethylamino)propyl] group-containing compounds, display significant antitumor activity. Modifications to the molecular structure can significantly affect biological activity, underscoring the compound's potential in cancer research (Nguyen et al., 1992).

Mutagenic and Carcinogenic Activities

Several studies have focused on the mutagenic and carcinogenic potential of pyrido[4,3-b]indole derivatives. Investigations into 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a related compound, have revealed its potent mutagenic effects and the ability to bind DNA after metabolic activation. This has implications for understanding the mechanisms of mutagenesis and carcinogenesis (Hashimoto et al., 1980), (Hashimoto et al., 1984).

Calcium-Antagonist Activity

Studies on hydrogenated derivatives of pyrido[4,3-b]indole have revealed a range of pharmacological activities, including calcium-antagonist behavior. This highlights their potential application in the development of novel therapeutic agents for conditions affected by calcium dynamics (Ivanov et al., 2001).

Synthesis and Characterization

Research has also focused on synthesizing novel derivatives of pyrido[4,3-b]indoles and characterizing their properties. This includes developing methods for synthesizing these compounds with specific functional groups, which is crucial for exploring their pharmacological potential (Somei et al., 1998), (Alekseyev et al., 2015).

Analytical Methods

Advanced analytical methods have been developed for the extraction and quantification of pyrido[4,3-b]indole derivatives in various samples, such as meat. This is essential for understanding the presence and concentration of these compounds in food and environmental samples (Galceran et al., 1996), (de Andrés et al., 2010).

Safety and Hazards

The safety information for 7-bromo-5H-pyrido[4,3-b]indole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

7-bromo-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFKMOCKASWCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 2
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 3
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 4
Reactant of Route 4
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 5
7-bromo-5H-pyrido[4,3-b]indole
Reactant of Route 6
7-bromo-5H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.